Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
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Overview
Description
Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzyl group attached to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which is further linked to a carbamodithioate group. The presence of the dioxidotetrahydrothiophene ring imparts distinctive chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves the reaction of benzyl chloride with 1,1-dioxidotetrahydrothiophene-3-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with proteins involved in signaling pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
- N-benzyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
- Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate
Comparison: Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is unique due to its specific structural features, particularly the presence of the carbamodithioate group This distinguishes it from other similar compounds, which may contain different functional groups or structural motifs
Properties
IUPAC Name |
benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S3/c14-18(15)7-6-11(9-18)13-12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRGRKZNBDYQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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